1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps. One common approach starts with the preparation of the pyrazinone core, followed by the introduction of the piperazine ring and the trifluoromethyl-substituted pyridine moiety. Key steps include:
Formation of the Pyrazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Pyridine Moiety: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the piperazine and pyridine moieties.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar to the above but with a different substitution pattern.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its combination of a pyrazinone core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16F3N5O |
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Molecular Weight |
339.32 g/mol |
IUPAC Name |
1-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrazin-2-one |
InChI |
InChI=1S/C15H16F3N5O/c1-21-5-4-19-13(14(21)24)23-8-6-22(7-9-23)12-3-2-11(10-20-12)15(16,17)18/h2-5,10H,6-9H2,1H3 |
InChI Key |
OHIOAVCNXPYTNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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